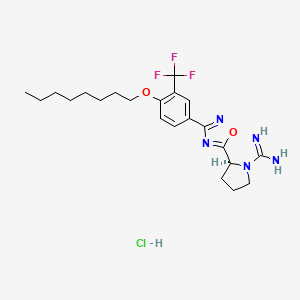

SLM6031434 hydrochloride

Katalognummer:

B10788796

Molekulargewicht:

490.0 g/mol

InChI-Schlüssel:

YIGAQKBPLMSWOD-LMOVPXPDSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

SLM6031434 hydrochloride is a useful research compound. Its molecular formula is C22H31ClF3N5O2 and its molecular weight is 490.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGAQKBPLMSWOD-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anti-Fibrotic Potential of SLM6031434 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme implicated in various cellular processes, including proliferation, inflammation, and fibrosis. This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound as a promising anti-fibrotic agent. The primary focus is on its role in mitigating renal fibrosis through the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Detailed experimental protocols from key preclinical studies are provided, along with a synthesis of quantitative data and visual representations of the underlying molecular pathways.

Core Function and Mechanism of Action

This compound's principal function is the selective inhibition of Sphingosine Kinase 2.[1][2] SphK2 is one of two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. While both SphK1 and SphK2 produce S1P, they can have opposing roles in cellular processes.[1]

The anti-fibrotic activity of this compound is primarily attributed to its ability to alter the balance of sphingolipids and interfere with pro-fibrotic signaling cascades. The mechanism can be summarized as follows:

-

Inhibition of SphK2: this compound selectively binds to and inhibits the catalytic activity of SphK2. This leads to a decrease in the intracellular production of S1P and a concomitant accumulation of its substrate, sphingosine.[1][3]

-

Upregulation of Smad7: The accumulation of intracellular sphingosine has been shown to increase the expression of Smad7.[1][3] Smad7 is an inhibitory Smad protein that acts as a negative regulator of the TGF-β signaling pathway.[1][3]

-

Inhibition of TGF-β/Smad Signaling: By upregulating Smad7, this compound effectively blocks the canonical TGF-β signaling pathway. Smad7 prevents the phosphorylation of Smad2 and Smad3, key mediators of TGF-β signaling, thereby inhibiting their translocation to the nucleus and the subsequent transcription of pro-fibrotic genes.[1][4]

This targeted intervention results in a significant reduction in the expression of extracellular matrix (ECM) proteins, such as collagen and fibronectin, and attenuates the activation of myofibroblasts, the primary cell type responsible for scar tissue formation.[1][3]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by TGF-β and its modulation by this compound is a critical aspect of its anti-fibrotic function.

The experimental validation of this compound's anti-fibrotic effects typically follows a workflow that combines in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Species/Cell Line | Reference |

| SphK2 Inhibition (Ki) | 0.4 µM | Mouse | [2] |

| SphK2 Inhibition (IC50) | 3 µM | Primary Mouse Renal Fibroblasts | [5] |

| Selectivity | 40-fold for SphK2 over SphK1 | Mouse | [2] |

Table 2: In Vivo Pharmacodynamics and Efficacy

| Model | Treatment | Dosage | Key Findings | Reference |

| Wild-type Mice | SLM6031434 (i.v.) | 2 mg/kg | Doubled blood S1P levels at 2 hours | [6] |

| Wild-type Mice | SLM6031434 (i.v.) | 5 mg/kg | Increased blood S1P levels | [2] |

| Unilateral Ureteral Obstruction (UUO) in Mice | SLM6031434 | 5 mg/kg/day (i.p.) | Attenuated renal interstitial fibrosis, reduced collagen accumulation, decreased α-SMA expression, increased Smad7 expression. | [1][3] |

Table 3: Effects on Pro-fibrotic Markers

| Experimental System | Treatment | Outcome | Reference |

| Primary Mouse Renal Fibroblasts | SLM6031434 (3 µM) | Enhanced HIF-2α protein and upregulated Epo protein and mRNA expression. | [5] |

| Primary Mouse Renal Fibroblasts | SLM6031434 | Dose-dependently increased Smad7 protein expression. | [1][3] |

| Primary Mouse Renal Fibroblasts | SLM6031434 | Ameliorated TGF-β-induced expression of Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF). | [1][3] |

Detailed Experimental Protocols

In Vitro Anti-Fibrotic Assay in Primary Mouse Renal Fibroblasts

This protocol is based on the methodologies described in studies evaluating the effect of SLM6031434 on TGF-β1-induced fibrogenesis.[1][3][5][7]

-

Isolation and Culture of Primary Renal Fibroblasts:

-

Kidneys are harvested from C57BL/6 mice.

-

The renal cortex is minced and digested with a collagenase solution.

-

The resulting cell suspension is filtered and cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Fibroblasts are isolated by their characteristic spindle-shaped morphology and adherence to plastic. Cells are used between passages 2 and 5.

-

-

TGF-β1 Stimulation and this compound Treatment:

-

Confluent fibroblasts are serum-starved for 16-24 hours in DMEM.

-

Cells are pre-incubated with this compound (e.g., at concentrations of 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.

-

Recombinant human TGF-β1 (typically 2-5 ng/mL) is then added to the culture medium to induce a fibrotic response.

-

Cells are incubated for a further 24-48 hours.

-

-

Analysis of Pro-fibrotic Markers:

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA is synthesized using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and primers for target genes (e.g., Col1a1, Fn1, Ctgf, Acta2 [α-SMA], and Smad7) and a housekeeping gene (e.g., Gapdh) for normalization.

-

-

Western Blotting:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against Collagen I, Fibronectin, α-SMA, Smad7, p-Smad3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

In Vivo Unilateral Ureteral Obstruction (UUO) Model

This protocol is a standard model for inducing renal fibrosis and is based on the methodology used in the Schwalm et al. (2021) study.[1][3]

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old) are typically used.

-

-

Surgical Procedure:

-

Mice are anesthetized (e.g., with isoflurane).

-

A flank incision is made to expose the left kidney and ureter.

-

The left ureter is ligated at two points with a non-absorbable suture (e.g., 4-0 silk).

-

The incision is closed in layers. Sham-operated animals undergo the same procedure without ureteral ligation.

-

-

This compound Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline or water).

-

Beginning on the day of surgery, mice are treated with daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or vehicle.

-

Treatment continues for the duration of the study (typically 7-14 days).

-

-

Tissue Harvesting and Analysis:

-

At the end of the treatment period, mice are euthanized, and the obstructed and contralateral kidneys are harvested.

-

One portion of the kidney is fixed in 10% formalin for histological analysis, while another portion is snap-frozen in liquid nitrogen for molecular and biochemical analyses.

-

Histology:

-

Formalin-fixed, paraffin-embedded kidney sections (4 µm) are stained with Masson's trichrome to assess collagen deposition and the extent of tubulointerstitial fibrosis.

-

-

Immunohistochemistry:

-

Sections are stained with an antibody against α-SMA to detect myofibroblast accumulation.

-

-

qPCR and Western Blotting:

-

Kidney tissue homogenates are used to analyze the expression of fibrotic markers and signaling proteins as described in the in vitro protocol.

-

-

Conclusion and Future Directions

This compound has emerged as a well-validated, selective inhibitor of SphK2 with significant anti-fibrotic properties, particularly in the context of renal disease. Its mechanism of action, centered on the upregulation of the TGF-β antagonist Smad7, provides a targeted approach to mitigating the pathological accumulation of extracellular matrix. The data from both in vitro and in vivo models strongly support its therapeutic potential.

Future research should focus on several key areas:

-

Clinical Translation: While preclinical data are promising, the safety and efficacy of this compound in human subjects with chronic kidney disease need to be evaluated in well-designed clinical trials.

-

Fibrosis in Other Organs: The anti-fibrotic effects of this compound should be investigated in models of fibrosis in other organs, such as the liver, lung, and heart.

-

Combination Therapies: The potential for synergistic effects when combining this compound with other anti-fibrotic agents or standard-of-care treatments warrants investigation.

References

- 1. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of SMAD7 gene overexpression on TGF-β1-induced profibrotic responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphk1 and Sphk2 Differentially Regulate Erythropoietin Synthesis in Mouse Renal Interstitial Fibroblast-like Cells | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of AMPK by metformin inhibits TGF-β-induced collagen production in mouse renal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

SLM6031434 Hydrochloride: A Potent and Selective Sphingosine Kinase 2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway. SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a myriad of cellular processes, including cell growth, proliferation, migration, and inflammation. Dysregulation of the SphK2/S1P signaling axis has been linked to the pathogenesis of various diseases, such as cancer, fibrosis, and inflammatory disorders. This technical guide provides a comprehensive overview of the selectivity and potency of SLM6031434, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Introduction to Sphingosine Kinase 2 (SphK2)

Sphingosine kinases exist in two isoforms, SphK1 and SphK2, which often exhibit distinct and sometimes opposing cellular functions. While SphK1 is primarily cytosolic and associated with pro-survival and proliferative signaling, SphK2 is predominantly localized in the nucleus, mitochondria, and endoplasmic reticulum, where it can have pro-apoptotic or pro-survival roles depending on the cellular context.[1][2] The S1P produced by SphK2 can act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades.[1] The targeted inhibition of SphK2 with selective compounds like SLM6031434 is a promising therapeutic strategy for various pathologies.

This compound: Potency and Selectivity

This compound has emerged as a valuable research tool and potential therapeutic lead due to its high potency and remarkable selectivity for SphK2 over its isoform, SphK1.

Quantitative Potency and Selectivity Data

The inhibitory activity of SLM6031434 has been quantified in various studies, demonstrating its potent and selective nature.

| Parameter | Value | Enzyme/Cell Line | Reference |

| Ki | 0.4 µM | Mouse SphK2 | [3][4] |

| IC50 | 0.4 µM | SphK2 | [5] |

| Selectivity | 40-fold | SphK2 over SphK1 | [3][4] |

| Selectivity | 50-fold | SphK2 over SphK1 | [1] |

| Ki (vs. SphK1) | >20 µM | SphK1 | [6] |

Table 1: In vitro potency and selectivity of this compound against sphingosine kinases.

Mechanism of Action

SLM6031434 exerts its effects by directly inhibiting the catalytic activity of SphK2. This inhibition leads to a decrease in the intracellular levels of S1P and a concomitant accumulation of its substrate, sphingosine.[5] This alteration of the sphingolipid rheostat (the balance between pro-apoptotic ceramides/sphingosine and pro-survival S1P) is central to its biological effects. In various cell and animal models, inhibition of SphK2 by SLM6031434 has been shown to modulate downstream signaling pathways, including the TGF-β/Smad pathway, and to exert anti-fibrotic effects.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SphK2 inhibitors. The following are representative protocols for evaluating the potency and efficacy of SLM6031434.

In Vitro Sphingosine Kinase Inhibition Assay

This assay determines the direct inhibitory effect of SLM6031434 on the enzymatic activity of recombinant SphK2.

Protocol:

-

Enzyme Preparation: Recombinant human or mouse SphK1 and SphK2 are expressed in and purified from an appropriate system (e.g., baculovirus-infected Sf9 insect cells or transfected HEK293T cells).[5][8]

-

Reaction Mixture: A reaction buffer is prepared containing 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, and 0.5 mM 4-deoxypyridoxine.[5][8] For SphK2 activity, the buffer is supplemented with 1 M KCl.[8]

-

Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the recombinant SphK2 enzyme.

-

Kinase Reaction: The reaction is initiated by the addition of the substrate, sphingosine, and [γ-³²P]ATP or [γ-³³P]ATP.[8][9] The reaction is carried out at 37°C for a defined period (e.g., 20 minutes).[8]

-

Detection of S1P: The reaction is stopped, and the radiolabeled S1P product is separated from the unreacted ATP, typically by thin-layer chromatography (TLC).[8]

-

Quantification: The amount of radiolabeled S1P is quantified using autoradiography or a scintillation counter.[8][9] The potency of the inhibitor (IC50 or Ki) is calculated by measuring the reduction in S1P formation at different inhibitor concentrations.

Cell-Based Assay for SphK2 Inhibition

This assay evaluates the ability of SLM6031434 to inhibit SphK2 activity within a cellular context.

Protocol:

-

Cell Culture: U937 human monocytic cells, which express both SphK1 and SphK2, are commonly used.[5] Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2-5 hours).[5][10]

-

Cell Lysis and Lipid Extraction: After treatment, cells are harvested, and lipids are extracted using a solvent system such as methanol/chloroform.[5]

-

Quantification of Sphingolipids: The intracellular levels of sphingosine and S1P are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] A decrease in S1P and an increase in sphingosine levels indicate SphK2 inhibition.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

This in vivo model is used to assess the anti-fibrotic efficacy of SLM6031434.

Protocol:

-

Animal Model: Adult male mice (e.g., C57BL/6) are used.[7][11]

-

Surgical Procedure: Under anesthesia, a flank incision is made to expose the left kidney and ureter. The ureter is then completely ligated at two points with a non-absorbable suture.[7] Sham-operated animals undergo the same procedure without ureter ligation.

-

Drug Administration: this compound (e.g., 5 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal injection, daily for the duration of the study (e.g., 9 days).[5]

-

Tissue Harvesting and Analysis: At the end of the treatment period, the obstructed kidneys are harvested.

-

Fibrosis Assessment: Renal fibrosis is evaluated by histological analysis (e.g., Masson's trichrome or Picrosirius Red staining for collagen deposition) and by quantifying the expression of pro-fibrotic markers (e.g., collagen-1, fibronectin-1, α-smooth muscle actin) using techniques such as quantitative PCR or Western blotting.[5][7]

Signaling Pathways and Visualizations

The inhibition of SphK2 by SLM6031434 perturbs the sphingolipid signaling network. The following diagrams illustrate the core signaling pathway and the experimental workflow for inhibitor characterization.

Caption: SphK2 signaling pathway and the inhibitory action of SLM6031434.

References

- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPHK2 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Refining the unilateral ureteral obstruction mouse model: No sham, no shame - PubMed [pubmed.ncbi.nlm.nih.gov]

SLM6031434 Hydrochloride: A Technical Overview of its Discovery and Development as a Selective Sphingosine Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of SLM6031434. It includes a summary of its chemical properties, key in vitro and in vivo data, and detailed experimental methodologies. Furthermore, this document illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of this promising therapeutic candidate.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The intracellular levels of S1P are tightly controlled by the competing actions of sphingosine kinases (SphK1 and SphK2), which catalyze the phosphorylation of sphingosine to S1P, and S1P-degrading enzymes. Dysregulation of the SphK/S1P signaling axis has been implicated in the pathophysiology of various diseases, including cancer, inflammation, and fibrosis.

SLM6031434 has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for SphK2 over SphK1. This selectivity allows for the specific interrogation of SphK2-mediated signaling pathways and offers a potential therapeutic window with reduced off-target effects. This document details the scientific journey of SLM6031434, from its discovery to its preclinical validation.

Discovery and Chemical Properties

The development of SLM6031434 was the result of structure-activity relationship (SAR) studies aimed at identifying potent and selective SphK2 inhibitors. These efforts led to the identification of a lead compound, which was subsequently optimized to enhance its potency and selectivity, culminating in the synthesis of SLM6031434.[1]

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 489.96 g/mol | |

| Molecular Formula | C22H30F3N5O2.HCl | |

| Purity | ≥98% | |

| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| CAS Number | 1897379-34-8 |

Mechanism of Action

SLM6031434 exerts its biological effects through the selective inhibition of SphK2. This inhibition leads to a decrease in the intracellular levels of S1P and a concomitant increase in the levels of its substrate, sphingosine.[3] The altered balance between these two bioactive lipids, often referred to as the "sphingolipid rheostat," plays a crucial role in determining cell fate.

The anti-fibrotic effects of SLM6031434 are attributed to its ability to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[3][4][5] By upregulating Smad7, SLM6031434 effectively dampens the fibrotic response.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of SLM6031434 in the context of fibrosis.

Preclinical Development and Efficacy

SLM6031434 has demonstrated significant efficacy in preclinical models, particularly in the context of fibrosis.

In Vitro Studies

In vitro experiments using various cell lines have been instrumental in elucidating the molecular mechanism of SLM6031434.

| Cell Line | Treatment | Effect | Reference |

| U937 cells | Varying concentrations of SLM6031434 | Dose-dependent decrease in S1P levels | |

| Primary mouse renal fibroblasts | SLM6031434 (3 μM, 16 h) | Reduction in TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF) | [3] |

| Primary mouse renal fibroblasts | SLM6031434 (0.3-10 μM, 16 h) | Dose-dependent increase in Smad7 protein expression | [3] |

| Human podocytes | SLM6031434 (1 μM, 20 h) | Significant increase in cellular sphingosine levels | [3] |

In Vivo Studies

The anti-fibrotic potential of SLM6031434 has been validated in a mouse model of tubulointerstitial fibrosis.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) in mice | SLM6031434 (5 mg/kg, i.p., daily for 9 days) | Attenuated renal interstitial fibrosis, reduced collagen accumulation, decreased α-SMA expression, downregulated pro-fibrotic gene expression (Col1, FN-1, CTGF), increased sphingosine accumulation and Smad7 expression, reduced Smad2 phosphorylation, and decreased macrophage infiltration. | [2][3] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of SLM6031434.

Sphingosine Kinase Activity Assay

Objective: To determine the inhibitory activity of SLM6031434 against SphK2.

Methodology:

-

Recombinant mouse SphK2 is incubated with its substrate, sphingosine, in the presence of [γ-³²P]ATP.

-

The reaction is carried out in the presence of varying concentrations of SLM6031434 or vehicle control.

-

The reaction is terminated, and the lipids are extracted.

-

The radiolabeled S1P product is separated by thin-layer chromatography (TLC).

-

The amount of radioactivity incorporated into S1P is quantified to determine the enzyme activity and the inhibitory constant (Ki).

In Vitro Cell-Based Assays

Objective: To assess the effect of SLM6031434 on cellular S1P levels and pro-fibrotic marker expression.

Methodology:

-

Cells (e.g., U937, primary renal fibroblasts) are cultured under standard conditions.

-

Cells are treated with various concentrations of SLM6031434 or vehicle for a specified duration.

-

For S1P measurement, cells are lysed, and lipids are extracted. S1P levels are quantified by LC-MS/MS.

-

For gene expression analysis, RNA is isolated, and quantitative real-time PCR (qRT-PCR) is performed for pro-fibrotic markers.

-

For protein analysis, cell lysates are subjected to Western blotting to determine the expression of proteins like Smad7.

Unilateral Ureteral Obstruction (UUO) Mouse Model

Objective: To evaluate the in vivo anti-fibrotic efficacy of SLM6031434.

Workflow:

Methodology:

-

Mice undergo a surgical procedure to ligate the left ureter, inducing obstructive nephropathy.

-

Animals are randomly assigned to receive daily intraperitoneal injections of either SLM6031434 (e.g., 5 mg/kg) or vehicle.

-

After a defined period (e.g., 9 days), the animals are euthanized, and the kidneys are harvested.

-

Kidney tissues are processed for histological analysis (e.g., Masson's trichrome staining for collagen) and molecular analysis (qRT-PCR and Western blotting for fibrotic markers and signaling proteins).

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of SphK2. Its ability to modulate the sphingolipid rheostat and suppress pro-fibrotic signaling pathways has been demonstrated in both in vitro and in vivo models. These findings underscore the potential of SLM6031434 as a therapeutic agent for fibrotic diseases, such as chronic kidney disease.

Further research is warranted to fully elucidate the therapeutic potential of SLM6031434. This includes comprehensive pharmacokinetic and toxicology studies, as well as evaluation in a broader range of disease models. The development of SLM6031434 and similar compounds represents a promising avenue for the treatment of diseases driven by dysregulated SphK2 activity. As of the current literature, there is no publicly available information on clinical trials for this compound.

References

- 1. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLM6031434 Hydrochloride (CAS: 1897379-34-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine kinase 2 (SphK2).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and significant preclinical findings. The document details its anti-fibrotic effects, particularly in the context of chronic kidney disease (CKD), and provides available experimental protocols and key quantitative data. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its biological activity and research applications.

Chemical and Physical Properties

This compound is the hydrochloride salt form of SLM6031434.[1][2] It is a crystalline solid with the following properties:

| Property | Value | Reference |

| CAS Number | 1897379-34-8 | [3] |

| Molecular Formula | C22H30F3N5O2・HCl | [3][4] |

| Molecular Weight | 489.96 g/mol | [2][3] |

| Purity | ≥98% | [3][4] |

| Appearance | Crystalline solid | [4] |

| UV/Vis | λmax: 259 nm | [4] |

| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. Soluble in ethanol (~5 mg/ml) and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [3][4] |

| Storage | Store at -20°C. | [3][4] |

Mechanism of Action

SLM6031434 is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[1][2][5] Sphingosine kinases (SphK1 and SphK2) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes.[6] SLM6031434 exhibits a 40-fold selectivity for SphK2 over SphK1.[3]

The inhibitory action of SLM6031434 on SphK2 leads to:

-

Increased Sphingosine Levels: By blocking the phosphorylation of sphingosine, the substrate accumulates within the cell.[1][4]

-

Decreased Sphingosine-1-Phosphate (S1P) Levels: The inhibition of SphK2 reduces the production of S1P.[3][4]

-

Upregulation of Smad7: SLM6031434 treatment leads to an increased expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling cascade.[1][7]

This modulation of the sphingolipid rheostat and the TGF-β pathway underlies the anti-fibrotic properties of SLM6031434.

Signaling Pathway of SLM6031434 in Renal Fibrosis

Caption: SLM6031434 inhibits SphK2, leading to sphingosine accumulation and Smad7 upregulation, which in turn inhibits the pro-fibrotic TGF-β signaling pathway.

Biological Activity

In Vitro Activity

| Cell Type | Treatment | Duration | Effect | Reference |

| Primary Mouse Renal Fibroblasts | SLM6031434 (3 μM) with TGF-β stimulation | 16 hours | Reduces the expression of profibrotic markers (Col1, FN-1, CTGF). | [1][2] |

| Primary Mouse Renal Fibroblasts | SLM6031434 (0.3-10 μM) | 16 hours | Dose-dependently increases Smad7 protein expression. | [1][2] |

| Human Podocytes | SLM6031434 (1 μM) | 20 hours | Significantly increases cellular sphingosine levels. | [1][2] |

| Human Podocytes | SLM6031434 (1 μM) | 24 hours | Upregulates nephrin and Wilms' tumor suppressor gene 1 (WT1) protein and mRNA expression. | [1][2] |

| U937 Monocytic Leukemia Cells | Concentration-dependent | Not specified | Decreases S1P and increases sphingosine levels. | [4][8] |

In Vivo Activity

| Animal Model | Dosage & Administration | Duration | Effect | Reference |

| Unilateral Ureteral Obstruction (UUO) Mouse Model | 5 mg/kg, intraperitoneal (i.p.), daily | 9 days | Attenuates renal interstitial fibrosis. Reduces collagen accumulation and ECM deposition. Decreases α-SMA expression. Downregulates mRNA and protein levels of Col1, FN-1, CTGF. Increases sphingosine accumulation and Smad7 expression, while reducing Smad2 phosphorylation. Reduces F4/80-positive macrophage infiltration. | [1][2][5] |

| Wild-type Mice and Rats | 5 mg/kg | Not specified | Increases blood S1P levels. | [8] |

| Sphk1-/- Mice | 5 mg/kg | Not specified | Reduces blood S1P levels. | [4][8] |

Quantitative Data

| Parameter | Target | Value | Reference |

| IC50 | SphK2 | 0.4 μM | [1][2] |

| IC50 | SphK1 | 16 μM | [2] |

| Ki | Recombinant Mouse SphK2 | 0.4 μM | [3][4] |

| Ki | SphK1 | >20 μM | [4][8] |

Experimental Protocols

The following are generalized protocols based on the available literature. Specific details such as antibody dilutions and proprietary buffer compositions are often not fully disclosed in publications.

In Vitro TGF-β Stimulation in Renal Fibroblasts

-

Cell Culture: Primary mouse renal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with serum-free medium for a period of serum starvation.

-

Inhibition: Pre-treat cells with this compound at desired concentrations (e.g., 3 μM) for a specified time.

-

Stimulation: Add recombinant TGF-β1 (e.g., 2 ng/mL) to the culture medium and incubate for the desired duration (e.g., 16-24 hours).

-

Analysis: Harvest cells for downstream analysis such as Western blotting or qPCR to measure the expression of profibrotic markers (Collagen I, Fibronectin-1, CTGF) and signaling proteins (Smad7, p-Smad2/3).

Western Blot Analysis

-

Protein Extraction: Lyse cells or homogenized kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Fibronectin, Collagen I, Smad7, p-Smad3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using appropriate software.[3]

Unilateral Ureteral Obstruction (UUO) Mouse Model

-

Animals: Use 10-12 week-old adult male mice (e.g., C57BL/6).[1]

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).[6]

-

Surgical Procedure:

-

Make a small flank incision to expose the abdominal cavity.

-

Gently locate the left kidney and ureter.

-

Ligate the left ureter at two points using a non-absorbable suture (e.g., 4-0 or 5-0 silk).[6][9]

-

For sham-operated controls, expose the ureter but do not perform the ligation.

-

Close the incision in layers.

-

-

Post-operative Care: Administer analgesics (e.g., buprenorphine) and monitor the animals during recovery.

-

Treatment: Administer this compound (5 mg/kg, i.p.) or vehicle control daily for the duration of the study (e.g., 9 days).[1]

-

Tissue Collection: At the end of the study, euthanize the mice and harvest the kidneys for histological, immunohistochemical, and biochemical analyses.

Experimental Workflow for In Vivo Study

Caption: A typical experimental workflow for evaluating the efficacy of SLM6031434 in the UUO mouse model of renal fibrosis.

Conclusion

This compound is a valuable research tool for investigating the role of SphK2 in various pathological processes, particularly in the context of tissue fibrosis. Its high selectivity for SphK2 over SphK1 makes it a precise pharmacological probe. Preclinical data strongly support its anti-fibrotic efficacy in models of chronic kidney disease, demonstrating its potential as a therapeutic candidate. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Kidney tubular epithelial cells control interstitial fibroblast fate by releasing TNFAIP8-encapsulated exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An ex vivo culture model of kidney podocyte injury reveals mechanosensitive, synaptopodin-templating, sarcomere-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Guide: SLM6031434 Hydrochloride - A Selective Sphingosine Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SLM6031434 hydrochloride, a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2). It details the compound's chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers in sphingolipid biology, fibrosis, and chronic kidney disease.

Chemical Structure and Properties

This compound is the hydrochloride salt of SLM6031434. Its chemical identity and key properties are summarized below.

| Property | Value |

| IUPAC Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride[1] |

| CAS Number | 1897379-34-8[2][3] |

| Molecular Formula | C₂₂H₃₀F₃N₅O₂・HCl[2][3] |

| Molecular Weight | 489.96 g/mol [2][3] |

| SMILES | CCCCCCCCOC1=C(C(F)(F)F)C=C(C2=NOC([C@@H]3CCCN3C(N)=N)=N2)C=C1.Cl |

| InChI Key | YIGAQKBPLMSWOD-LMOVPXPDSA-N |

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Purity | ≥98%[2][3] | |

| Solubility | Water: Soluble to 20 mM[2] | |

| DMSO: Soluble to 100 mM[2] | ||

| Storage | Store at -20°C[2] |

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of Sphingosine Kinase 2 (SphK2).[4] SphK2 is one of the two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes.[5]

The inhibitory action of SLM6031434 on SphK2 leads to a decrease in intracellular S1P levels and a corresponding accumulation of its substrate, sphingosine.[1][4] This shift in the sphingosine/S1P rheostat has significant downstream consequences, particularly in the context of fibrotic diseases. One of the key mechanisms underlying the anti-fibrotic effects of SLM6031434 is the upregulation of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][6] By increasing Smad7 expression, SLM6031434 effectively dampens the TGF-β/Smad signaling cascade, leading to a reduction in the expression of key pro-fibrotic markers.[6]

Caption: Mechanism of action of this compound.

Biological Activity

In Vitro Activity

This compound demonstrates potent and selective inhibition of SphK2 over SphK1.

Table 2: In Vitro Inhibitory Activity of SLM6031434

| Parameter | Value | Target | Species |

| Kᵢ | 0.4 µM[2] | SphK2 | Mouse |

| IC₅₀ | 0.4 µM[4] | SphK2 | |

| Selectivity | 40-fold vs. SphK1[2] |

Studies in various cell lines have elucidated the cellular effects of SLM6031434. In U937 cells, it effectively decreases S1P levels.[2] In primary mouse renal fibroblasts, treatment with SLM6031434 dose-dependently increases Smad7 protein expression and reduces the TGF-β-induced expression of pro-fibrotic markers such as Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[4] Furthermore, in human podocytes, SLM6031434 has been shown to significantly increase cellular sphingosine levels and upregulate the expression of nephrin and Wilms' tumor suppressor gene 1 (WT1).[4]

In Vivo Activity

The anti-fibrotic efficacy of SLM6031434 has been validated in a mouse model of tubulointerstitial fibrosis induced by unilateral ureteral obstruction (UUO).

Table 3: In Vivo Efficacy of this compound in a UUO Mouse Model

| Parameter | Treatment | Outcome |

| Renal Interstitial Fibrosis | 5 mg/kg, i.p., daily for 9 days[4] | Attenuated |

| Collagen Accumulation & ECM Deposition | 5 mg/kg, i.p., daily for 9 days[4] | Reduced |

| α-SMA Expression | 5 mg/kg, i.p., daily for 9 days[4] | Decreased |

| Col1, FN-1, CTGF mRNA & Protein Levels | 5 mg/kg, i.p., daily for 9 days[4] | Downregulated |

| Sphingosine Accumulation | 5 mg/kg, i.p., daily for 9 days[4] | Increased |

| Smad7 Expression | 5 mg/kg, i.p., daily for 9 days[4] | Increased |

| Smad2 Phosphorylation | 5 mg/kg, i.p., daily for 9 days[4] | Reduced |

| Macrophage Infiltration (F4/80-positive) | 5 mg/kg, i.p., daily for 9 days[4] | Reduced |

| iNOS, Mcr1 mRNA | 5 mg/kg, i.p., daily for 9 days[4] | Downregulated |

Experimental Protocols

Sphingosine Kinase Activity Assay (for Kᵢ and IC₅₀ Determination)

A detailed experimental protocol for determining the inhibitory activity of SLM6031434 on SphK2 is not publicly available in the provided search results. However, a general methodology for such an assay can be inferred. Typically, this involves incubating the recombinant enzyme (SphK2) with its substrate (sphingosine) and a phosphate donor (ATP, often radiolabeled) in the presence of varying concentrations of the inhibitor. The amount of product (S1P) formed is then quantified, usually by chromatographic separation followed by detection (e.g., autoradiography if a radiolabeled substrate is used). The Kᵢ and IC₅₀ values are then calculated from the dose-response curves.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

The in vivo anti-fibrotic effects of SLM6031434 were evaluated in a UUO mouse model. While the specific details of the surgical procedure and post-operative care are not provided in the search results, a general outline of the experimental workflow is as follows:

Caption: General experimental workflow for the UUO mouse model.

Conclusion

This compound is a valuable research tool for investigating the role of SphK2 in health and disease. Its high selectivity and demonstrated in vivo efficacy in a model of renal fibrosis make it a promising compound for further investigation as a potential therapeutic agent for fibrotic conditions, particularly those affecting the kidney. The detailed understanding of its mechanism of action provides a solid foundation for its application in preclinical studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sphingosine Kinase 2 Inhibitor SLM6031434 Hydrochloride: A Technical Overview of its Impact on Sphingosine-1-Phosphate Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SLM6031434 hydrochloride, a selective sphingosine kinase 2 (SphK2) inhibitor, on sphingosine-1-phosphate (S1P) levels. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to support further research and development in therapeutic areas such as fibrosis and inflammatory diseases.

Core Mechanism of Action

This compound is a potent and selective inhibitor of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid S1P.[1][2] SLM6031434 exhibits a Ki of 0.4 μM for mouse SphK2 and demonstrates a 40-fold selectivity over its isoform, sphingosine kinase 1 (SphK1).[1] The primary mechanism of SLM6031434 involves the direct inhibition of SphK2's catalytic activity, leading to a decrease in intracellular S1P production and a concurrent accumulation of the substrate, sphingosine.[3][4][5] This alteration in the sphingosine/S1P rheostat has significant downstream effects on cellular signaling, notably impacting the Transforming Growth Factor-β (TGF-β) pathway.

Quantitative Data on S1P Level Modulation

The effect of this compound on S1P levels is context-dependent, exhibiting contrasting effects in in vitro and in vivo settings.

In Vitro Effects: Dose-Dependent Decrease in Cellular S1P

In cultured human U937 monocytic cells, treatment with this compound leads to a concentration-dependent decrease in intracellular S1P levels.[3] This is a direct consequence of SphK2 inhibition within the cellular environment.

| Cell Line | Compound | Concentration | Incubation Time | Effect on S1P Levels | Reference |

| U937 | This compound | Concentration-dependent | 2 hours | Decrease | [3] |

In Vivo Effects: Dose- and Time-Dependent Increase in Blood S1P

Conversely, administration of this compound to wild-type mice results in a significant and rapid increase in circulating blood S1P levels.[2][6] This paradoxical effect is attributed to a reduction in S1P clearance from the bloodstream, a process in which SphK2 is thought to play a role independent of its kinase activity.[4][6]

| Animal Model | Compound | Dosage (i.p.) | Time Point | Effect on Blood S1P Levels | Reference |

| Wild-type mice | This compound | 2 mg/kg | 2 hours | ~2-fold increase | [6] |

| Wild-type mice | This compound | 2 mg/kg | 4 hours | Sustained elevation | [6] |

| Animal Model | Compound | Dosage (i.v.) | Time Point | Effect on Blood S1P Levels | Reference |

| Wild-type mice | This compound | 2 mg/ml | 5 minutes | Significant increase | [2] |

| Wild-type mice | This compound | 2 mg/ml | 20 minutes | Continued increase | [2] |

| Wild-type mice | This compound | 2 mg/ml | 50 minutes | Sustained increase | [2] |

Signaling Pathway Analysis

The inhibition of SphK2 by this compound initiates a signaling cascade that culminates in the modulation of the pro-fibrotic TGF-β pathway. The accumulation of sphingosine, the substrate of SphK2, leads to the upregulation of Smad7, an inhibitory Smad protein that acts as a negative regulator of TGF-β signaling.[7]

This compound signaling cascade.

Experimental Protocols

Quantification of S1P in Cell Culture and Blood by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of S1P from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for S1P quantification by LC-MS/MS.

Materials:

-

Biological sample (cell pellet or whole blood)

-

Internal standard (e.g., C17-S1P)

-

Methanol (ice-cold)

-

Chloroform

-

Hydrochloric acid (HCl)

-

Water with 0.1% formic acid (Mobile Phase A)

-

Methanol with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase LC column

Procedure:

-

Sample Collection and Internal Standard Spiking: To a known amount of biological sample (e.g., cell pellet or 50 µL of blood), add a known amount of internal standard.

-

Protein Precipitation and Lipid Extraction: Add ice-cold methanol to precipitate proteins. Subsequently, perform a lipid extraction using a chloroform/methanol/HCl solvent system.

-

Phase Separation and Evaporation: Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids. Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 reverse-phase column. Separate the lipids using a gradient of Mobile Phase A and B. Detect and quantify S1P and the internal standard using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Data Analysis: Construct a standard curve using known concentrations of S1P. Determine the concentration of S1P in the samples by comparing the peak area ratio of S1P to the internal standard against the standard curve.

Western Blotting for Smad7

This protocol describes the detection of Smad7 protein levels in cell lysates by Western blotting to assess the downstream effects of this compound treatment.

Materials:

-

Cell lysates from control and SLM6031434-treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-Smad7)

-

Secondary antibody (HRP-conjugated)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Smad7 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable research tool for investigating the roles of SphK2 and S1P signaling in health and disease. Its selective inhibition of SphK2 leads to a decrease in intracellular S1P and an increase in blood S1P levels, with downstream effects on the anti-fibrotic Smad7/TGF-β pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting SphK2.

References

- 1. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoacoustic microscopy reveals the hemodynamic basis of sphingosine 1-phosphate-induced neuroprotection against ischemic stroke [thno.org]

- 7. karger.com [karger.com]

Methodological & Application

Application Notes and Protocols for SLM6031434 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLM6031434 hydrochloride is a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway.[1][2] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Dysregulation of the SphK/S1P axis is associated with various pathologies such as cancer, inflammation, and fibrosis.[3][4][5] SLM6031434 exhibits high selectivity for SphK2 over the SphK1 isoform, making it a valuable tool for investigating the specific roles of SphK2 in health and disease.[1]

These application notes provide detailed protocols for in vitro assays to characterize the activity and cellular effects of this compound. The protocols cover direct enzyme inhibition assays, cellular assays to measure downstream pathway modulation, and a functional assay to assess its anti-fibrotic potential.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Weight | 489.96 g/mol [1] |

| Formula | C₂₂H₃₀F₃N₅O₂·HCl[1] |

| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO[1] |

| Purity | ≥98%[1] |

| Storage | Store at -20°C[1] |

Mechanism of Action

This compound acts as a competitive inhibitor of SphK2, blocking the synthesis of S1P.[2] This leads to a decrease in intracellular S1P levels and an accumulation of its substrate, sphingosine.[2] In the context of fibrosis, inhibition of SphK2 by SLM6031434 has been shown to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ/Smad signaling pathway.[2][6] This ultimately attenuates the expression of fibrotic markers such as collagen and fibronectin.[2][6]

Figure 1: Simplified signaling pathway of this compound in the context of fibrosis.

Experimental Protocols

SphK2 Enzymatic Activity Assay (Radiometric)

This protocol is adapted from a standard method for measuring sphingosine kinase activity.[2][3] It measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine to form S1P.

Materials:

-

Recombinant human SphK2

-

This compound

-

D-erythro-sphingosine

-

[γ-³²P]ATP

-

SphK2 reaction buffer (20 mM Tris-HCl pH 7.4, 200 mM KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM Na₃VO₄, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, 10% glycerol, and protease inhibitors)[2][7]

-

P81 phosphocellulose cation exchange paper[2]

-

75 mM orthophosphoric acid[2]

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the SphK2 reaction buffer.

-

In a microcentrifuge tube, combine 0.02-0.03 mg of recombinant SphK2 with the various concentrations of SLM6031434 or vehicle control.

-

Add D-erythro-sphingosine to a final concentration of 5-10 μM.[2]

-

Pre-incubate the enzyme, inhibitor, and sphingosine mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 10 μM.[2]

-

Incubate the reaction for 30 minutes at 37°C.[2]

-

Stop the reaction by placing the tubes on ice.[2]

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[2]

-

Wash the P81 paper three times with 75 mM orthophosphoric acid, followed by a 2-minute wash in acetone.[2]

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SLM6031434 and determine the IC₅₀ value.

Figure 2: Experimental workflow for the radiometric SphK2 activity assay.

Quantitative Data Summary:

| Parameter | Value | Cell/Enzyme System |

| IC₅₀ (SphK2) | 0.4 µM[2] | Recombinant Mouse SphK2 |

| Kᵢ (SphK2) | 0.4 µM | Recombinant Mouse SphK2[1] |

| IC₅₀ (SphK1) | 16 µM[2] | Recombinant Mouse SphK1 |

| Selectivity | 40-fold for SphK2 over SphK1[1] |

Cellular S1P Level Measurement in U937 Cells

This protocol describes how to treat U937 human monocytic cells with SLM6031434 and measure the resulting changes in intracellular S1P levels by LC-MS/MS.

Materials:

-

U937 cells

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin

-

This compound

-

LC-MS/MS system

-

Internal standards for sphingolipids (e.g., C17-S1P)

-

Solvents for lipid extraction (e.g., methanol, chloroform, HCl)

Procedure:

-

Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

24 hours prior to the experiment, replace the growth medium with a medium containing 0.5% FBS.[2]

-

Treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 2-4 hours.[2]

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Perform lipid extraction from the cell pellet. This typically involves adding internal standards and extracting with a solvent system like acidified chloroform/methanol.

-

Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using an LC-MS/MS method optimized for sphingolipid quantification.[8]

-

Quantify the S1P levels relative to the internal standard and normalize to the total protein or cell number.

In Vitro TGF-β-Induced Fibrosis Assay in Renal Fibroblasts

This protocol assesses the anti-fibrotic potential of SLM6031434 by measuring its ability to counteract TGF-β-induced expression of profibrotic markers in primary renal fibroblasts.

Materials:

-

Primary mouse renal fibroblasts

-

DMEM, FBS, penicillin/streptomycin

-

Recombinant human TGF-β1

-

This compound

-

Reagents for Western blotting (lysis buffer, primary antibodies for Smad7, Collagen I, Fibronectin, β-actin; HRP-conjugated secondary antibodies, ECL substrate)

-

Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for fibrotic genes)

Procedure:

-

Culture primary mouse renal fibroblasts in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the fibroblasts in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.3 - 10 µM) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the continued presence of SLM6031434 for 16-24 hours.[2]

-

For Western Blot Analysis:

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Smad7, Collagen I, Fibronectin, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

-

Quantify band intensities using densitometry.

-

-

For qRT-PCR Analysis:

-

Extract total RNA from the cells and synthesize cDNA.

-

Perform quantitative real-time PCR using primers for profibrotic genes (e.g., Col1a1, Fn1, Ctgf) and a housekeeping gene.

-

Calculate the relative mRNA expression levels.

-

Expected Results:

-

Treatment with SLM6031434 is expected to dose-dependently increase Smad7 protein expression.[2][6]

-

SLM6031434 should reduce the TGF-β-induced expression of profibrotic markers like Collagen I and Fibronectin at both the protein and mRNA levels.[2][6]

Summary of In Vitro Cellular Effects:

| Cell Line | Treatment Conditions | Observed Effect |

| U937 Cells | Varies | Decreased S1P levels[1] |

| Primary Mouse Renal Fibroblasts | 3 µM, 16 h | Reduced TGF-β-induced expression of Col1, FN-1, CTGF[2] |

| Primary Mouse Renal Fibroblasts | 0.3-10 µM, 16 h | Dose-dependent increase in Smad7 protein expression[2] |

| Human Podocytes | 1 µM, 20 h | Significantly increased cellular sphingosine levels[2] |

| Human Podocytes | 1 µM, 24 h | Upregulated nephrin and WT1 protein and mRNA expression[2] |

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SLM6031434 Hydrochloride in a Kidney Fibrosis Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in the pathogenesis of renal fibrosis.[1][2] Inhibition of SphK2 by SLM6031434 has demonstrated significant anti-fibrotic efficacy in preclinical models of chronic kidney disease (CKD), making it a promising therapeutic candidate for further investigation.[1][2] These application notes provide detailed protocols for utilizing this compound in a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

The mechanism of action for SLM6031434's anti-fibrotic effects involves the modulation of the TGF-β/Smad signaling cascade.[1] By inhibiting SphK2, SLM6031434 leads to an accumulation of intracellular sphingosine, which in turn increases the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad pathway.[1][2] This ultimately results in reduced collagen deposition and decreased expression of key fibrotic markers.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in a UUO-induced kidney fibrosis mouse model. The data presented are representative and intended for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Renal Fibrosis Markers in UUO Mice

| Treatment Group | Collagen Deposition (% of cortical area) | α-SMA Expression (relative to UUO Vehicle) | Fibronectin Expression (relative to UUO Vehicle) |

| Sham + Vehicle | 1.5 ± 0.5 | 0.1 ± 0.05 | 0.1 ± 0.05 |

| UUO + Vehicle | 15.0 ± 2.0 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| UUO + SLM6031434 (5 mg/kg) | 7.0 ± 1.5 | 0.4 ± 0.1 | 0.5 ± 0.2* |

*p < 0.05 compared to UUO + Vehicle. Data are represented as mean ± SEM. α-SMA (alpha-smooth muscle actin).

Table 2: Effect of this compound on Profibrotic Gene Expression in UUO Mice

| Treatment Group | Col1a1 mRNA (fold change vs. Sham) | Ctgf mRNA (fold change vs. Sham) | Smad7 Protein (fold change vs. Sham) |

| Sham + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |

| UUO + Vehicle | 10.0 ± 1.5 | 8.0 ± 1.2 | 0.4 ± 0.1 |

| UUO + SLM6031434 (5 mg/kg) | 4.0 ± 0.8 | 3.5 ± 0.7 | 1.2 ± 0.3* |

*p < 0.05 compared to UUO + Vehicle. Data are represented as mean ± SEM. Col1a1 (Collagen type I alpha 1 chain), Ctgf (Connective tissue growth factor).

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This protocol describes the induction of renal fibrosis in mice through the surgical ligation of one ureter.

Materials:

-

8-10 week old male C57BL/6 mice

-

This compound

-

Vehicle (e.g., sterile saline or as recommended by the manufacturer)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 or 5-0 silk)

-

Heating pad

-

Analgesics for post-operative care

Procedure:

-

Animal Preparation: Anesthetize the mouse using a standard approved protocol. Shave and sterilize the left flank area.

-

Surgical Incision: Make a small flank incision to expose the left kidney and ureter.

-

Ureteral Ligation: Carefully isolate the left ureter and ligate it at two points using silk suture.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-Operative Care: Administer analgesics as per institutional guidelines. Place the mouse on a heating pad until it recovers from anesthesia. Monitor the animal's health daily.

-

Treatment Administration:

-

Randomly divide the mice into three groups: Sham-operated + Vehicle, UUO + Vehicle, and UUO + this compound.

-

For the treatment group, administer this compound at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection daily for 9 days, starting from the day of surgery.[2]

-

Administer an equivalent volume of vehicle to the control groups.

-

-

Tissue Collection: At the end of the treatment period (e.g., day 10 post-UUO), euthanize the mice and harvest the kidneys for analysis.

Assessment of Renal Fibrosis

Histological Analysis:

-

Fix a portion of the kidney in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and stain with Masson's trichrome or Picrosirius Red to assess collagen deposition.

-

Perform immunohistochemistry for α-SMA and fibronectin to identify myofibroblasts and extracellular matrix deposition, respectively.

-

Quantify the stained areas using image analysis software.

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from a portion of the kidney using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers for profibrotic genes such as Col1a1 and Ctgf.

-

Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

Protein Analysis (Western Blot):

-

Homogenize a portion of the kidney tissue and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Smad7, phosphorylated Smad2/3, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities using densitometry.

Visualizations

Signaling Pathway of SLM6031434 in Kidney Fibrosis

Caption: Mechanism of SLM6031434 in attenuating renal fibrosis.

Experimental Workflow for UUO Animal Model

References

Application Notes and Protocols for SL-M6031434 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of SLM6031434 hydrochloride, a selective inhibitor of sphingosine kinase 2 (SphK2). The following information is intended to guide researchers in utilizing this compound for in vitro and in vivo experiments, particularly in studies related to fibrosis and kidney diseases.

Introduction

This compound is a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2), with an IC50 of 0.4 µM.[1][2][3] It exhibits over 40-fold selectivity for SphK2 over SphK1.[1][4] By inhibiting SphK2, SLM6031434 prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), leading to an accumulation of intracellular sphingosine. This mechanism has been shown to exert anti-fibrotic effects, notably by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[4][5][6] These characteristics make SLM6031434 a valuable tool for investigating the role of SphK2 in various pathological processes, including renal fibrosis and chronic kidney disease.[1][2][3][5]

Physicochemical and Solubility Data

This compound is supplied as a crystalline solid.[7]

| Property | Value | Source |

| Molecular Weight | 489.96 g/mol | [1][3][4] |

| Formula | C₂₂H₃₀F₃N₅O₂・HCl | [4] |

| Purity | ≥98% | [1][4] |

| Appearance | Crystalline solid | [7] |

Solubility Data:

| Solvent | Maximum Concentration | Notes | Source |

| Water | 20 mM (9.8 mg/mL) | May require sonication and warming for complete dissolution. | [1][4] |

| DMSO | 100 mM (49 mg/mL) | --- | [1][4] |

| Ethanol | ~5 mg/mL | --- | [7] |

| Dimethylformamide (DMF) | ~20 mg/mL | --- | [7] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous buffers, dissolve in DMSO first. | [7] |

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for experimental success and reproducibility.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile deionized water or phosphate-buffered saline (PBS)

-

Sterile, airtight vials

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.8996 mg of this compound.

-

Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, airtight vials to minimize freeze-thaw cycles.

Storage of Stock Solutions

Note: Always seal containers tightly and protect from moisture.

Preparation of Aqueous Working Solutions

For most cell-based assays, it is recommended to prepare fresh aqueous working solutions from the DMSO stock solution on the day of the experiment.

-

Dilution: Directly dilute the DMSO stock solution into the desired aqueous medium (e.g., cell culture medium, PBS) to the final working concentration.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

-

Aqueous Solution Stability: It is not recommended to store aqueous solutions for more than one day.[7] If using water as the solvent for the stock solution, it should be filter-sterilized (0.22 µm filter) before use in cell culture.[1][7]

In Vitro Experimental Protocol: Inhibition of Profibrotic Markers in Primary Mouse Renal Fibroblasts

This protocol describes the use of this compound to assess its anti-fibrotic effects on primary mouse renal fibroblasts stimulated with TGF-β.

Materials

-

Primary mouse renal fibroblasts

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

TGF-β (recombinant)

-

This compound (10 mM stock in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer and reagents for protein or RNA analysis

Experimental Procedure

-

Cell Seeding: Seed primary mouse renal fibroblasts in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Starvation (Optional): Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle control for 1-2 hours.[1]

-

Stimulation: Add TGF-β (e.g., 5 ng/mL) to the culture medium to induce a fibrotic response.

-

Incubation: Co-incubate the cells with this compound and TGF-β for a specified duration (e.g., 16-24 hours).[1][2]

-

Cell Lysis and Analysis: After incubation, wash the cells with cold PBS and lyse them. The cell lysates can be used for downstream analysis such as:

-

Western Blotting: To analyze the protein expression of profibrotic markers (e.g., Collagen I, Fibronectin-1, CTGF) and Smad7.

-

RT-qPCR: To analyze the mRNA expression of the corresponding genes.

-

Expected Outcome

Treatment with SLM6031434 is expected to dose-dependently increase Smad7 protein expression and reduce the TGF-β-induced expression of profibrotic markers such as Collagen I, Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[1][5]

Mechanism of Action: Signaling Pathway

This compound selectively inhibits SphK2, disrupting the balance of the "sphingolipid rheostat". This inhibition leads to an accumulation of sphingosine and a decrease in S1P levels. The increased sphingosine levels have been shown to upregulate the expression of Smad7, an inhibitory Smad protein. Smad7, in turn, negatively regulates the TGF-β signaling pathway by preventing the phosphorylation of Smad2, a key step in the pro-fibrotic cascade. This ultimately leads to a reduction in the expression of fibrotic genes.

In Vivo Applications

SLM6031434 has demonstrated efficacy in a mouse model of unilateral ureteral obstruction (UUO)-induced tubulointerstitial fibrosis.[1][2][3][5] In these studies, intraperitoneal (i.p.) administration of SLM6031434 (e.g., 5 mg/kg daily) attenuated renal interstitial fibrosis.[1] For in vivo experiments, formulation of the compound in a suitable vehicle is necessary.

Safety Precautions

This compound should be handled with care. It is intended for research use only. Users should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following SLM6031434 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction